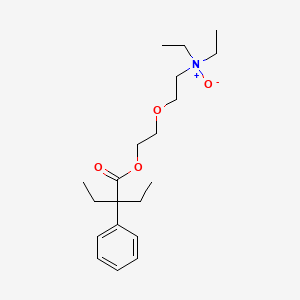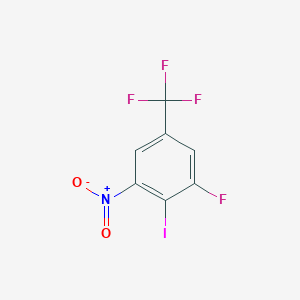
3-Fluoro-4-iodo-5-nitrobenzotrifluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-iodo-5-nitrobenzotrifluoride is an organic compound with the molecular formula C7H2F4INO2 It is a derivative of benzotrifluoride, characterized by the presence of fluorine, iodine, and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-iodo-5-nitrobenzotrifluoride typically involves multi-step organic reactions. One common method includes the nitration of 3-fluorobenzotrifluoride followed by iodination. The nitration process introduces the nitro group, while the subsequent iodination step adds the iodine atom to the aromatic ring. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and iodine or iodinating agents for the iodination step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
3-Fluoro-4-iodo-5-nitrobenzotrifluoride can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogens (fluorine and iodine) makes it susceptible to nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation, although this is less common due to the stability of the nitro group.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can reduce the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less common.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing iodine with another halogen.
Reduction: The major product is the corresponding amine.
Oxidation: Products vary based on the oxidizing agent and conditions.
科学研究应用
3-Fluoro-4-iodo-5-nitrobenzotrifluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-Fluoro-4-iodo-5-nitrobenzotrifluoride involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron-withdrawing interactions, while the halogens (fluorine and iodine) can engage in halogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to interact with biological molecules .
相似化合物的比较
Similar Compounds
4-Fluoro-3-nitrobenzotrifluoride: Similar structure but lacks the iodine atom.
3-Iodo-5-nitrobenzotrifluoride: Similar but lacks the fluorine atom.
4-Iodo-3-nitrobenzotrifluoride: Similar but lacks the fluorine atom
Uniqueness
3-Fluoro-4-iodo-5-nitrobenzotrifluoride is unique due to the combination of fluorine, iodine, and nitro groups on the benzotrifluoride core. This unique combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
属性
分子式 |
C7H2F4INO2 |
|---|---|
分子量 |
334.99 g/mol |
IUPAC 名称 |
1-fluoro-2-iodo-3-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2F4INO2/c8-4-1-3(7(9,10)11)2-5(6(4)12)13(14)15/h1-2H |
InChI 键 |
ZPSGIHBGMNMFOX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])I)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


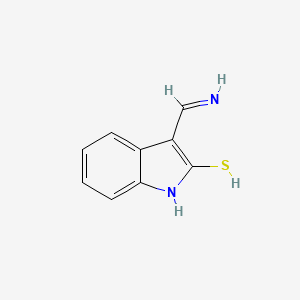
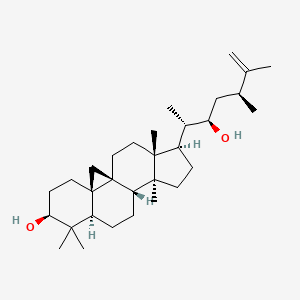
![tert-Butyl ((R)-4-Oxo-4-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B13432228.png)
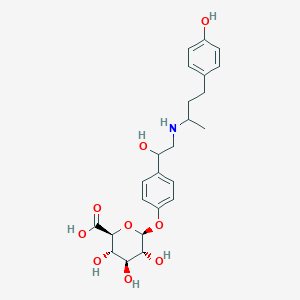
![3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432244.png)
![5,5'-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride](/img/structure/B13432253.png)
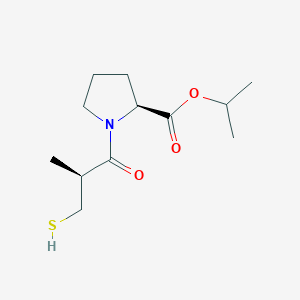
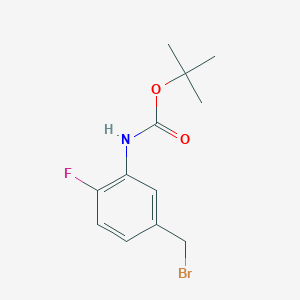
![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/structure/B13432264.png)
![1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13432267.png)
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide](/img/structure/B13432268.png)
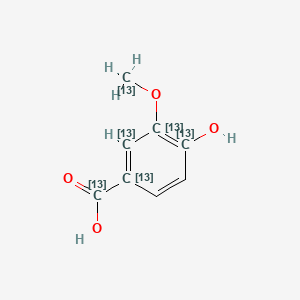
![(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid](/img/structure/B13432280.png)
